molecular formula C27H41NO2 B14407180 Hexadecyl naphthalen-1-ylcarbamate CAS No. 80741-88-4

Hexadecyl naphthalen-1-ylcarbamate

Cat. No.: B14407180
CAS No.: 80741-88-4
M. Wt: 411.6 g/mol
InChI Key: OWLOTMIEMNALHL-UHFFFAOYSA-N
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Description

Hexadecyl naphthalen-1-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by a hexadecyl chain attached to a naphthalen-1-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl naphthalen-1-ylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of hexadecylamine with naphthalen-1-yl isocyanate. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Hexadecyl naphthalen-1-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants

Mechanism of Action

The mechanism of action of hexadecyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Hexadecyl naphthalen-1-ylcarbamate can be compared with other carbamates and similar compounds:

Properties

CAS No.

80741-88-4

Molecular Formula

C27H41NO2

Molecular Weight

411.6 g/mol

IUPAC Name

hexadecyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-27(29)28-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H,28,29)

InChI Key

OWLOTMIEMNALHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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